Bio-ahx-aii

説明

Angiotensin II Receptor Systems: A Mechanistic Overview

The renin-angiotensin-aldosterone system (RAAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. fishersci.cheragene.com The primary effector of this system is angiotensin II, a potent peptide hormone. fishersci.ch Angiotensin II exerts its effects by binding to specific G protein-coupled receptors (GPCRs) located on the surface of various cells. wikipedia.org

There are two main subtypes of angiotensin II receptors: type 1 (AT1) and type 2 (AT2). wikipedia.org The majority of the well-characterized physiological effects of angiotensin II, including vasoconstriction, aldosterone release, and sodium and water retention, are mediated through the AT1 receptor. fishersci.cheragene.com Upon binding of angiotensin II, the AT1 receptor couples to Gq/11 and Gi/o proteins, which in turn activates phospholipase C. wikipedia.org This activation leads to an increase in intracellular calcium concentrations, triggering a cascade of cellular responses that ultimately result in smooth muscle contraction and other physiological effects. fishersci.chwikipedia.org The AT2 receptor, while also binding angiotensin II with high affinity, is often associated with opposing effects to the AT1 receptor, including vasodilation and anti-proliferative actions. wikipedia.org

Conceptual Framework for Chemical Modification of Angiotensin II for Academic Inquiry

To dissect the molecular intricacies of angiotensin II receptor function, researchers have employed chemical modifications of the angiotensin II peptide itself. The primary goal of these modifications is to create probes that retain high affinity for the receptor while incorporating a "tag" that facilitates experimental manipulation. This approach allows for the study of receptor purification, localization, and dynamics in ways that are not possible with the native hormone alone.

The design of such probes involves the strategic attachment of a reporter molecule, such as biotin or a fluorescent dye, to the angiotensin II peptide. A critical consideration in this design is the inclusion of a spacer arm, which separates the reporter molecule from the pharmacophore (the part of the molecule responsible for binding to the receptor). This spacer is crucial to ensure that the bulky tag does not sterically hinder the interaction between the modified angiotensin II and its receptor binding pocket. The aminohexanoic acid (Ahx) linker is a commonly used spacer for this purpose. fishersci.comflybase.orgciteab.com

Defining Bio-Ahx-AII as a Biotinylated Angiotensin II Derivative for Advanced Research

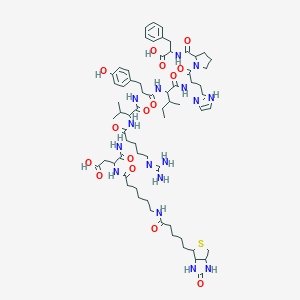

This compound, chemically known as (6-biotinylamido)hexanoyl-Angiotensin II, is a prime example of a sophisticated chemical probe designed for angiotensin II receptor research. fishersci.comflybase.orgciteab.com In this molecule, a biotin molecule is covalently linked to the N-terminus of the angiotensin II peptide via a 6-aminohexanoic acid (Ahx) spacer. fishersci.comflybase.orgciteab.com This specific design has been shown to be highly effective, as this compound retains a high affinity for angiotensin II receptors, comparable to that of the native angiotensin II, and functions as an agonist. fishersci.comflybase.orgciteab.com

The biotin moiety of this compound serves as a high-affinity handle that can be recognized by streptavidin. This interaction is one of the strongest non-covalent bonds known in nature and forms the basis for a wide range of "indirect affinity" techniques. fishersci.comsigmaaldrich.com For instance, by using streptavidin immobilized on a solid support, researchers can readily capture and purify angiotensin II receptors that have been bound by this compound. fishersci.comwikipedia.org Furthermore, the probe can be radioiodinated, allowing for highly sensitive detection and quantification in various experimental settings, including receptor visualization and cell labeling. fishersci.comflybase.orgciteab.com The development of photoactivatable versions of biotinylated angiotensin II derivatives has further expanded their utility, enabling covalent labeling of the receptor for more detailed structural analysis. fishersci.com

Research Findings on this compound

| Property | Finding | Reference |

| Structure | Biotin attached to the N-terminus of Angiotensin II via a 6-aminohexanoic acid (Ahx) spacer. | fishersci.comflybase.orgciteab.com |

| Receptor Affinity | Displays high affinity for rat liver Angiotensin II receptors, with Kd values in the nanomolar range. | fishersci.comflybase.org |

| Biological Activity | Acts as an agonist on several Angiotensin II-sensitive systems. | fishersci.comflybase.orgciteab.com |

| Applications | Used for receptor purification, cell labeling and sorting, and histochemical receptor visualization. | fishersci.comflybase.orgciteab.com |

| Technique | Suitable for indirect affinity techniques, leveraging the strong interaction between biotin and streptavidin. | fishersci.comflybase.orgciteab.comsigmaaldrich.com |

Synthetic Methodologies for this compound and Derived Angiotensin II Probes

The development of specialized molecular probes is crucial for the detailed study of receptor pharmacology. For the angiotensin II (AII) receptor system, the compound (6-biotinylamido)-hexanoyl-AII, commonly abbreviated as this compound, and its derivatives serve as powerful tools for receptor identification, purification, and analysis. nih.govnih.govportlandpress.com The synthesis of these complex molecules involves a multi-step process, leveraging principles of peptide chemistry, radiochemistry, and photochemistry to create highly specific and versatile probes.

特性

CAS番号 |

115102-72-2 |

|---|---|

分子式 |

C66H96N16O15S |

分子量 |

1385.6 g/mol |

IUPAC名 |

4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-2-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxo-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butanoic acid |

InChI |

InChI=1S/C66H96N16O15S/c1-5-38(4)55(62(93)76-45(34-50-69-29-30-70-50)63(94)82-31-15-19-48(82)60(91)77-46(64(95)96)33-39-16-8-6-9-17-39)80-59(90)43(32-40-23-25-41(83)26-24-40)75-61(92)54(37(2)3)79-57(88)42(18-14-28-72-65(67)68)74-58(89)44(35-53(86)87)73-52(85)22-10-7-13-27-71-51(84)21-12-11-20-49-56-47(36-98-49)78-66(97)81-56/h6,8-9,16-17,23-26,29-30,37-38,42-49,54-56,83H,5,7,10-15,18-22,27-28,31-36H2,1-4H3,(H,69,70)(H,71,84)(H,73,85)(H,74,89)(H,75,92)(H,76,93)(H,77,91)(H,79,88)(H,80,90)(H,86,87)(H,95,96)(H4,67,68,72)(H2,78,81,97) |

InChIキー |

LKHRZAVCRQHMMT-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=NC=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

配列 |

DRVYXXPF |

同義語 |

(6-biotinylamido)hexanoylangiotensin II Bio-Ahx-AII Bio-Ahx-angiotensin II |

製品の起源 |

United States |

Molecular Interaction Profiling and Receptor Affinity of Bio-ahx-aii

Quantitative Analysis of Bio-Ahx-AII Binding to Angiotensin II Receptors

The modification of angiotensin II to create this compound was carefully designed to ensure that its fundamental properties of receptor recognition were preserved. Research has demonstrated that this compound retains a high affinity for angiotensin II receptors, comparable to that of the natural hormone. bmj.comnih.gov

Determination of Receptor Binding Affinities and Dissociation Constants

Studies involving rat liver membranes have been crucial in quantifying the binding affinity of this compound for angiotensin II receptors. These experiments have revealed that the biotinylated probe binds with high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range. nih.govresearchgate.net This indicates a strong interaction between this compound and the receptor, a prerequisite for its use as a reliable research probe. researchgate.net

A specific study utilizing a complete n.m.r. analysis suggested an extended conformation for the this compound molecule, which facilitates the simultaneous recognition of both the angiotensin II receptor and avidin. The probe was found to bind with a high affinity to angiotensin II receptors from rat liver membranes, with a reported dissociation constant (Kd) of 2 nM. researchgate.net

Binding Affinity of this compound to Angiotensin II Receptors

| Ligand | Receptor Source | Dissociation Constant (Kd) |

|---|---|---|

| This compound | Rat Liver Membranes | 2 nM researchgate.net |

Characterization of this compound as an Agonist on Angiotensin II-Sensitive Systems

Beyond simple binding, this compound has been shown to act as a functional agonist on various systems that are sensitive to angiotensin II. bmj.comnih.govnih.gov This means that upon binding to the angiotensin II receptor, this compound is capable of initiating the physiological response typically associated with the natural hormone. This agonist activity has been observed in several AII-sensitive systems, confirming that the structural modifications did not abolish the compound's ability to activate the receptor. bmj.comnih.gov

Investigation of this compound Interactions with Secondary Receptor Systems and Ligands

The inclusion of the biotin and dinitrophenyl groups in this compound and its analogue, Dnp-Ahx-AII, respectively, was intended to create bifunctional ligands. These probes not only interact with the primary target (the angiotensin II receptor) but also with secondary molecules, which is essential for their application in various detection and purification techniques. nih.govnih.gov

Elucidation of Specificity and Affinity for Streptavidin Conjugates

The biotin moiety of this compound allows for a highly specific and strong interaction with streptavidin and avidin. nih.govbmj.comnih.gov This property is fundamental to the utility of this compound in applications such as the purification of the angiotensin II receptor. For instance, the biotin-tagged hormone-receptor complex can be effectively captured on avidin or streptavidin-conjugated gels. nih.gov While the interaction is known to be of high affinity, specific quantitative data for the binding affinity of this compound to streptavidin conjugates were not available in the searched sources.

Examination of Binding to Anti-Hapten Antibodies for Dinitrophenylated Analogues

A dinitrophenylated analogue of this compound, specifically dinitrophenyl-aminohexanoyl-AII (Dnp-Ahx-AII), was also synthesized. nih.govnih.gov This analogue was designed to be recognized by monoclonal anti-dinitrophenyl (anti-Dnp) antibodies. nih.gov Similar to its biotinylated counterpart, Dnp-Ahx-AII displayed a high affinity for rat liver AII receptors and functioned as an agonist. nih.govnih.gov The interaction between the dinitrophenyl group and anti-Dnp antibodies allows for the use of this probe in immunological detection methods. nih.gov Detailed quantitative data on the binding affinity of Dnp-Ahx-AII to anti-hapten antibodies were not available in the reviewed literature.

Advanced Methodological Applications of Bio-ahx-aii in Receptor Research

Bio-Ahx-AII in the Isolation and Purification of Angiotensin II Receptors

The unique properties of this compound make it an invaluable ligand for the affinity purification of Angiotensin II (AII) receptors, a process that is otherwise challenging due to the low abundance of these receptors in native tissues.

Principles of Affinity Purification Utilizing Biotin-Streptavidin Conjugation

Affinity purification is a powerful chromatographic technique that separates a specific molecule from a complex mixture based on a highly specific biological interaction. medchemexpress.com The system leveraging this compound relies on the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii. This bond is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar (10⁻¹⁵ M) range, meaning that once formed, the complex is extremely stable and resistant to changes in pH, temperature, and denaturing agents.

In this context, this compound acts as the "bait." The Angiotensin II portion binds specifically to its receptor, while the biotin "tail" serves as a high-affinity handle. By immobilizing streptavidin onto a solid support, such as agarose or magnetic beads, a chromatography matrix is created that can selectively capture anything attached to biotin. When a solubilized cell lysate containing the AII receptor is incubated with this compound, a stable hormone-receptor complex is formed. This complex can then be efficiently captured from the crude lysate by passing it over the streptavidin-coated resin, while other cellular components are washed away. The high specificity of both the hormone-receptor and the biotin-streptavidin interactions ensures a high degree of purification. medchemexpress.com

Methodological Frameworks for Capturing Solubilized Receptor Complexes

The practical application of this compound for receptor purification involves several key steps. First, the AII receptors, which are integral membrane proteins, must be extracted from the cell membrane using detergents to create a solubilized receptor preparation.

A successful purification scheme for the rat liver AII receptor utilized a biotinylated, photoactivatable probe similar in principle to this compound. The methodological framework is as follows:

Covalent Labeling: A photoactivatable version of the biotinylated AII probe is incubated with the target tissue membranes and then exposed to UV light. This forms a permanent, covalent bond between the probe and the receptor, creating a stable, tagged complex. This step prevents the dissociation of the ligand from the receptor during the stringent purification steps. A study using a radioiodinated, photoactivatable probe resulted in a high-yield (15-20%) covalent labeling of a 65 kDa binding unit, identified as the AII receptor. nih.gov

Solubilization: The membranes containing the covalently labeled receptor-probe complex are treated with detergents to solubilize the proteins.

Streptavidin Affinity Chromatography: The solubilized mixture is then passed through a column containing streptavidin-immobilized agarose beads. The biotin tag on the probe binds tightly to the streptavidin, thus capturing the entire probe-receptor complex on the column.

Washing: The column is washed extensively with buffers, which may include high salt concentrations, to remove non-specifically bound proteins and contaminants.

Elution: The final, and most challenging, step is to release the purified receptor from the affinity matrix. Due to the strength of the biotin-streptavidin bond, standard elution methods are often ineffective. To overcome this, probes can be designed with a cleavable spacer arm, such as a disulfide bridge, between the biotin and the AII peptide. The application of a reducing agent can then cleave this bridge, releasing the receptor complex while the biotin tag remains bound to the streptavidin column.

This combination of photoaffinity labeling and streptavidin chromatography has proven to be an efficient strategy for the partial purification of the AII receptor.

This compound for Cellular Labeling and Cell Sorting Techniques

The biotin tag on this compound provides a versatile anchor point for attaching reporter molecules, making it a key reagent for visualizing and sorting cells based on AII receptor expression. nih.goviris-biotech.de

Application in Live Cell Imaging and Microscopic Visualization of Receptors

Live cell imaging allows for the study of receptor dynamics, such as trafficking and internalization, in real-time without the artifacts associated with cell fixation. This compound can be used to label AII receptors on the surface of living cells for microscopic visualization.

The methodology typically involves a two-step labeling process:

Live cells are incubated with this compound, which binds to the surface AII receptors.

After washing away the unbound probe, the cells are incubated with streptavidin that has been conjugated to a fluorescent dye (a fluorophore), such as fluorescein or phycoerythrin (PE).

The fluorescent streptavidin binds to the biotin moiety of the this compound that is now attached to the receptors. This "paints" the receptors with a fluorescent signal, allowing their location and movement to be tracked using fluorescence microscopy or confocal microscopy. This approach avoids the need to genetically modify the receptor with fluorescent proteins (like GFP), which can sometimes alter protein function or localization. Studies using fluorescein-conjugated Ang-II derivatives have successfully visualized cellular accumulation and receptor binding.

Integration with Flow Cytometry for Cell-Based Receptor Studies

Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles, most often cells, as they pass one-by-one through a laser beam. It can be used to count cells, identify cell populations, and sort them for further study (a process known as fluorescence-activated cell sorting, or FACS).

This compound is ideally suited for preparing cells for flow cytometric analysis of AII receptor expression. nih.goviris-biotech.de The labeling principle is the same as for live-cell imaging:

A suspension of cells is incubated with this compound.

The cells are then labeled with a fluorescently conjugated streptavidin (e.g., streptavidin-phycoerythrin, SA-PE).

Cells that express AII receptors on their surface will bind this compound and subsequently be labeled by the fluorescent streptavidin, resulting in a measurable fluorescent signal. When passed through the flow cytometer, the intensity of the fluorescence from each cell is proportional to the number of receptors on its surface. This allows researchers to quantify receptor expression across a cell population and to physically separate receptor-positive cells from receptor-negative cells for subsequent culture or analysis.

Histochemical and Immunocytochemical Localization of Angiotensin II Receptors

Histochemistry is the study of the chemical composition of tissues and cells, often through staining techniques. This compound is a valuable tool for localizing AII receptors within the context of preserved tissue sections, providing critical information about which specific cell types express the receptor in a complex tissue. nih.gov

This technique often employs an avidin-biotin complex (ABC) method for signal amplification, leading to high sensitivity. The general procedure is as follows:

Thin sections of tissue (e.g., from the kidney or blood vessels) are prepared and mounted on microscope slides.

The tissue sections are incubated with this compound, which binds to the AII receptors present in the tissue.

The sections are then treated with a pre-formed complex of avidin and a biotinylated enzyme, typically horseradish peroxidase (HRP) or alkaline phosphatase. Because avidin has four biotin-binding sites, it can link multiple biotinylated enzyme molecules, creating a large, signal-amplifying complex.

This avidin-biotin-enzyme complex is recruited to the tissue wherever this compound is bound to a receptor.

Finally, a substrate is added that is converted by the enzyme into a colored, insoluble precipitate. For HRP, a common substrate is 3,3'-diaminobenzidine (DAB), which produces a dark brown stain.

The resulting colored precipitate is deposited at the precise location of the AII receptors, allowing for their visualization under a standard light microscope. This method has been widely used to map the distribution of various receptors and antigens in tissues like the aorta and endometrium.

Compound Information Table

Protocols for In Situ Receptor Visualization with this compound

Visualizing angiotensin II receptors within their native tissue environment is crucial for understanding their physiological and pathological roles. While radioligand autoradiography has been a standard method, the use of biotinylated probes like this compound offers a non-radioactive alternative for histochemical visualization. nih.govnih.gov The general protocol involves the specific binding of the biotinylated ligand to the receptor in tissue sections, followed by detection with a streptavidin-enzyme or streptavidin-fluorophore conjugate.

A typical protocol for in situ visualization using a biotinylated probe can be adapted for this compound and is outlined below. This method is based on principles used for other biotin-ligand systems for receptor visualization on cell surfaces or in tissue sections. researchgate.netoup.comnih.gov

General Protocol Outline:

Tissue Preparation:

Harvest fresh tissue and rapidly freeze it, storing at -80 °C until sectioning. nih.gov

Use a cryostat to cut thin tissue sections (e.g., 10-20 µm) and thaw-mount them onto charged microscope slides. nih.gov

Binding of this compound:

Pre-incubate the slide-mounted tissue sections in a buffer to reduce non-specific binding. This buffer may contain a blocking agent like bovine serum albumin (BSA). acs.org

Incubate the sections with this compound at a concentration determined by its binding affinity (typically in the nanomolar range) to saturate the target receptors. nih.gov To determine specific binding, a parallel set of slides is incubated with this compound in the presence of a large excess of unlabeled angiotensin II or a specific receptor antagonist. nih.gov

Washing:

Wash the slides extensively in cold buffer to remove unbound this compound. nih.gov This step is critical for reducing background signal.

Detection:

Incubate the sections with a streptavidin conjugate. The choice of conjugate depends on the desired detection method:

For Fluorescence Microscopy: Use streptavidin conjugated to a fluorophore (e.g., FITC, Alexa Fluor, or a quantum dot). researchgate.netnih.gov

For Chromogenic Detection: Use streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). oup.com

After incubation with the streptavidin conjugate, wash the slides again to remove any unbound conjugate.

Visualization:

For fluorescently labeled sections, mount with an anti-fade medium and visualize using a fluorescence microscope. researchgate.net

For enzyme-labeled sections, add the appropriate substrate (e.g., diaminobenzidine (DAB) for HRP) to generate a colored precipitate at the site of the receptor. oup.com

Image the slides using light or fluorescence microscopy. The resulting images can be compared with adjacent sections stained for histology to anatomically identify the regions of receptor expression. nih.gov

This technique allows for the high-resolution localization of angiotensin II receptors, providing valuable insights into their distribution in complex tissues like the brain and kidney. nih.gov

Covalent Tagging of Angiotensin II Receptors Using Photoactivable this compound Derivatives

To overcome the reversible nature of ligand binding and facilitate the stringent purification and structural analysis of receptors, photoactivatable derivatives of this compound are employed. nih.govnih.gov These probes incorporate a photoreactive group that, upon exposure to UV light, forms a stable covalent bond with the receptor. nih.govnih.gov A common strategy involves replacing an amino acid in the angiotensin II sequence with a photoactivatable analogue, such as p-azidophenylalanine (Azido-Phe or N3-Phe). nih.govnih.govnih.gov A resulting probe, for instance, could be Bio-Ahx-[Sar¹, (4'-N₃)Phe⁸]AII. nih.govnih.gov

Photolabeling Methodologies for Receptor Identification

Photoaffinity labeling is a powerful technique to identify and characterize ligand-binding subunits of receptors. nih.govnih.govnih.gov The methodology involves incubating the target (e.g., cell membranes or purified receptors) with the photoactivatable probe, followed by photolysis to induce covalent cross-linking.

Key Steps in Photolabeling:

Incubation: The biological sample is incubated with the photoactivatable probe in the dark to allow for equilibrium binding to the receptor. oup.com Probes are often radiolabeled (e.g., with ¹²⁵I) to facilitate detection. nih.govoup.com The affinity of these probes, such as biotinyl-aminohexanoyl-[Ala¹, Phe(4N₃)⁸]angiotensin II, is typically high, with dissociation constants (Kd) in the nanomolar range. nih.gov

Photolysis: The sample is irradiated with UV light at a specific wavelength (e.g., 254 nm or >300 nm, depending on the photolabile group) for a short period (e.g., 5-7 minutes) on ice. nih.govoup.com This activates the photoreactive group (e.g., an azido group), which then forms a covalent bond with nearby residues in the receptor's binding pocket. The yield of covalent incorporation can be quite high, reaching up to 70% in some experiments. nih.gov

Specificity Control: To ensure the labeling is specific to the angiotensin II receptor, control experiments are run in the presence of an excess of a non-photoactivatable competitor ligand (like unlabeled AII or a specific antagonist like losartan or PD 123319). nih.govnih.gov Specific labeling should be abolished or significantly reduced under these conditions.

| Photoactivatable AII Analogue | Receptor Target | Affinity (IC₅₀ or Kd) | Notes |

| [Sar¹, p-benzoyl-Phe⁸]AII (AII-Bpa) | AT₂ (human myometrium) | 0.3 nM (IC₅₀) | High yield (70%) of covalent incorporation. nih.gov |

| [Sar¹, Val⁵, D-Phe⁸(N₃)]AII | AT₂ (human myometrium) | 0.18 nM (IC₅₀) | Poor efficiency in photoaffinity labeling experiments. nih.gov |

| Biotinyl-aminohexanoyl-[Ala¹, Phe(4N₃)⁸]AII | AII (rat liver) | 2 nM (Kd) | Allows for both covalent labeling and avidin-based detection/purification. nih.gov |

| [Sar¹, (4'-N₃)Phe⁸]AII | AII (bovine adrenocortex) | ~5 nM (IC₅₀) | Used to identify the receptor subunit. nih.govnih.gov |

This table presents a selection of photoactivatable angiotensin II analogues and their reported binding affinities and characteristics in receptor labeling studies.

Electrophoretic and Chromatographic Analysis of Labeled Receptor Complexes

Once the angiotensin II receptor is covalently tagged with a photoactivatable probe (which is often also biotinylated and/or radiolabeled), the resulting complex can be solubilized from the cell membrane using detergents and analyzed by various biochemical methods to determine its molecular characteristics. oup.comnih.govnih.gov

Electrophoretic Analysis:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the primary method used to determine the molecular weight of the labeled receptor subunit. nih.govnih.gov After photolabeling, the membrane proteins are solubilized and denatured, then separated by size on a polyacrylamide gel. If a radiolabeled probe was used, the specific band corresponding to the receptor-ligand complex can be visualized by autoradiography. nih.govnih.gov

Studies using various photoactivatable AII analogues have identified the angiotensin II receptor as a protein with an apparent molecular weight ranging from 58 to 79 kDa under reducing conditions. nih.govnih.govnih.govnih.gov

For example, photoaffinity labeling of the AT₂ receptor in human myometrium revealed a single band at 68 kDa. nih.gov

In bovine adrenal cortex, a major band at 58 kDa was identified, with a minor band at 105 kDa observed under non-reducing conditions, suggesting the potential for receptor dimerization or association with other proteins. nih.gov

Differences in the observed molecular weight across tissues and species can be attributed to variations in glycosylation. nih.gov

Chromatographic Analysis:

Various chromatographic techniques are used to purify and further characterize the solubilized, labeled receptor complexes.

Gel Filtration Chromatography: This technique separates molecules based on size. When applied to detergent-solubilized, photolabeled receptor complexes, it has revealed multiple species, potentially corresponding to monomeric and oligomeric forms of the receptor. nih.govnih.gov For instance, analysis of labeled receptors from mouse spinal cord cells identified species with apparent molecular weights of 65 kDa, 115 kDa, and 185 kDa. nih.gov

Affinity Chromatography: This is a powerful purification method. For biotinylated probes like this compound derivatives, the solubilized covalent complex can be efficiently purified using immobilized streptavidin or avidin resins. nih.govkarger.com This two-step approach of covalent labeling followed by affinity chromatography is a highly effective strategy for receptor isolation. nih.gov Additionally, lectin affinity chromatography (e.g., using wheat germ lectin) has been used to confirm that the angiotensin II receptor is a glycoprotein. oup.comnih.gov

Chromatofocusing: This method separates proteins based on their isoelectric point (pI). It has been used to determine the pI of the AII-receptor complex. oup.com

These analytical techniques, applied after covalent tagging with photoactivatable this compound derivatives, have been instrumental in determining the fundamental physicochemical properties of angiotensin II receptors, including their subunit molecular weight, oligomeric state, and glycoprotein nature. nih.govnih.govnih.gov

Mechanistic Role of the Aminohexanoic Acid Ahx Spacer in Bio-ahx-aii Functionality

Influence of Ahx on the Conformational Flexibility of Peptide Probes

The 6-aminohexanoic acid (Ahx) spacer is an ω-amino acid characterized by a hydrophobic and flexible structure derived from its (CH₂)₅ aliphatic chain. citeab.comnih.gov This flexibility is a key attribute when Ahx is incorporated into peptide probes like Bio-Ahx-AII. The primary role of such a flexible linker is to allow the joined molecular domains—in this case, biotin and Angiotensin II—to move with a degree of independence. nih.govpolyplus-sartorius.com

The central aliphatic chain of Ahx, with its multiple rotatable C-C bonds, provides significant conformational freedom. nih.govciteab.com This prevents the relatively bulky biotin molecule from imposing steric constraints on the Angiotensin II peptide. lifetein.com Without an adequate spacer, the proximity of the biotin tag could interfere with the natural folding and secondary structure of the peptide, potentially altering its biological activity. flybase.orgnih.gov The Ahx linker acts as a molecular bridge, ensuring that the peptide portion of the conjugate can adopt a conformation that is optimal for its function, similar to its unmodified state. lifetein.combiosyn.com By providing sufficient separation, the Ahx spacer helps maintain the proper spatial orientation of the key functional residues of Angiotensin II that are critical for receptor recognition. nih.gov

Research on various peptide conjugates has demonstrated that flexible linkers are essential for preserving the function of the individual components. nih.govresearchgate.net While some linkers are designed to be rigid to maintain a specific distance between domains, flexible linkers like Ahx are chosen when a degree of movement is necessary to accommodate interactions, such as a ligand binding to its receptor. nih.govpolyplus-sartorius.com

| Property of Ahx Spacer | Influence on Peptide Probe Conformation | Reference |

|---|---|---|

| Flexible Aliphatic Chain | Allows for rotational freedom between conjugated molecules. | nih.govciteab.com |

| Hydrophobic Nature | Can influence the overall solubility and aggregation properties of the peptide. | nih.govlifetein.com |

| Steric Separation | Prevents steric hindrance between the biotin tag and the peptide, preserving the peptide's native conformation. | lifetein.comnih.gov |

Contribution of Ahx to Peptide Stability and Resistance to Enzymatic Degradation

Peptides are often susceptible to rapid degradation by proteases present in biological systems, which can limit their utility. unibo.it Chemical modifications, including the introduction of non-natural amino acids or spacers, are common strategies to enhance peptide stability. abcam.comnih.govcreative-peptides.com The inclusion of an Ahx spacer in a peptide sequence can contribute to its stability and resistance to enzymatic breakdown. nih.gov

The presence of the non-peptidic Ahx linker can disrupt the recognition sites for proteases. nih.gov Aminopeptidases, for example, often target the N-terminus of peptides. google.com By attaching biotin via an Ahx spacer to the N-terminus of Angiotensin II, the natural cleavage site is masked, which can increase the probe's half-life in a biological matrix. nih.govcreative-peptides.com Replacing parts of a peptide backbone with non-peptide spacers like Ahx can improve bioavailability by reducing susceptibility to proteolysis. nih.gov

Furthermore, modifications that increase the stability of a peptide's conformation, such as cyclization or the incorporation of spacers, can make the peptide more resistant to degradation because compact or modified structures can limit the access of proteolytic enzymes to cleavage sites. nih.govthermofisher.com Studies on other peptides have shown that introducing unnatural amino acids or linkers can confer significant resistance against enzymatic degradation. nih.govresearchgate.net For instance, the insertion of Ahx into glucagon-like peptide 1 (GLP-1) was shown to prevent N-terminal degradation by dipeptidyl peptidase IV. citeab.com Similarly, replacing a conformationally constrained, non-essential part of a conotoxin with an Ahx spacer resulted in an analog with improved stability and more potent analgesic effects. researchgate.net

| Mechanism | Contribution to Stability | Reference |

|---|---|---|

| Masking of N-terminus | Inhibits degradation by aminopeptidases. | nih.govcreative-peptides.com |

| Disruption of Protease Recognition Sites | The non-peptidic nature of Ahx interferes with enzyme binding. | nih.gov |

| Enhanced Conformational Stability | A more stable structure can limit enzyme access to cleavage sites. | nih.govthermofisher.com |

Assessment of Ahx's Impact on Ligand-Receptor Interaction Dynamics

The ultimate function of this compound as a probe relies on the ability of the Angiotensin II moiety to effectively bind to its receptors, primarily the AT1 and AT2 receptors. diva-portal.org The interaction between a ligand and its receptor is a dynamic process influenced by the structure and flexibility of the ligand. biosyn.com Adding a chelating agent, a fluorescent dye, or a tag like biotin to a peptide can potentially interfere with its receptor-binding affinity. researchgate.net

The Ahx spacer plays a critical role in mitigating this potential interference. By physically separating the biotin molecule from the Angiotensin II peptide, the Ahx linker ensures that the biotin tag does not sterically block the binding pocket of the angiotensin receptors. lifetein.comresearchgate.net This separation is crucial for maintaining the high affinity of the peptide for its target. Research on this compound has shown that the probe displays almost unchanged affinity for hepatic AII receptors when compared with unmodified Angiotensin II. portlandpress.com

The length and flexibility of the spacer are optimized to allow the ligand to orient itself correctly within the receptor's binding site without constraint. nih.gov The flexible nature of the Ahx spacer allows the Angiotensin II portion of the molecule to adopt the necessary conformation to engage with the receptor, a process that might otherwise be hindered by a rigid or too-short linker. nih.gov Studies involving other modified peptides have also highlighted the importance of spacer length and composition in preserving or even enhancing receptor affinity. citeab.comnih.gov For example, while inserting four or eight Ahx units into GLP-1 reduced its receptor affinity, a single Ahx spacer in other contexts has been shown to be effective. citeab.com This underscores the importance of a well-designed spacer in the functionality of complex peptide probes.

| Factor | Impact on Ligand-Receptor Dynamics | Reference |

|---|---|---|

| Prevents Steric Hindrance | Allows the peptide to access the receptor binding site without interference from the biotin tag. | lifetein.comresearchgate.net |

| Maintains High Affinity | This compound retains a binding affinity for AII receptors that is comparable to unmodified Angiotensin II. | portlandpress.com |

| Provides Optimal Orientation | The flexible spacer allows the peptide to adopt the correct conformation for receptor binding. | nih.govnih.gov |

Comparative Academic Studies of Bio-ahx-aii with Angiotensin Ii Analogues and Probes

Structural and Functional Differentiation from Native Angiotensin II Peptide

The primary structural difference between Bio-ahx-aii and native Angiotensin II is the addition of a (6-biotinylamido)hexanoyl group at the N-terminus of the peptide. portlandpress.com This modification consists of two key components: the biotin molecule and the 6-aminohexanoic acid (Ahx) linker.

Functionally, the core Angiotensin II sequence within this compound retains its ability to bind to and activate the Angiotensin II receptor, thus acting as an agonist. portlandpress.comnih.gov The key functional differentiation arises from the presence of the biotin group. This allows for the specific and high-affinity binding of this compound to streptavidin and avidin proteins. portlandpress.com This property is not present in native Angiotensin II and forms the basis for the use of this compound in a variety of biochemical applications, including enzyme-linked immunosorbent assays (ELISAs), affinity chromatography for receptor purification, and cell sorting. portlandpress.comnih.govkarger.com

In essence, the structural modification of adding the Bio-ahx moiety to Angiotensin II creates a bifunctional molecule that combines the biological activity of the hormone with the powerful detection and purification capabilities of the biotin-avidin system.

| Feature | This compound | Native Angiotensin II | Reference |

|---|---|---|---|

| Structure | Angiotensin II with N-terminal (6-biotinylamido)hexanoyl group | Octapeptide (DRVYIHPF) | portlandpress.com |

| Receptor Binding | Yes, high affinity | Yes, high affinity | portlandpress.comresearchgate.net |

| Agonist Activity | Yes | Yes | portlandpress.comnih.gov |

| Interaction with Avidin/Streptavidin | Yes, high affinity | No | portlandpress.com |

| Primary Function | Agonist and biochemical probe | Hormone regulating blood pressure and fluid balance | portlandpress.com |

Evaluation Against Other Engineered Biotinylated or Haptenated Peptide Probes

This compound and its haptenated counterpart, Dnp-Ahx-AII, represent a class of probes designed for high-affinity receptor interaction and subsequent detection. The evaluation of these probes in the context of other engineered peptide probes highlights key considerations in probe design, such as the nature of the tag, the linker, and the position of modification.

One alternative approach in probe design involves the incorporation of photoactivatable groups, creating photoaffinity labels. For instance, a biotinylated and photoactivatable Angiotensin II derivative, Bio-Ahx-(Ala1,Phe(4N3)8)AII, has been synthesized. nih.govtandfonline.com This probe not only binds to the receptor with high affinity but can also be covalently cross-linked to the receptor upon UV irradiation. nih.govtandfonline.com This allows for the permanent labeling and subsequent identification and characterization of the receptor protein, an advantage not offered by standard biotinylated probes like this compound. nih.gov

The choice of linker also plays a critical role. While the 6-aminohexanoic acid (Ahx) linker in this compound provides flexibility, other studies have explored different linker lengths and compositions to optimize probe performance. nih.gov For example, in the context of other peptide-hapten conjugates, varying the length of polyethylene glycol (PEG) linkers has been shown to influence the pharmacokinetic properties and efficacy of the resulting molecule. iiitd.edu.in

Furthermore, the development of non-competitive immunoassays for haptens has led to the creation of novel probe systems. Sandwich immunoassays for Angiotensin II have been developed using two different antibodies that simultaneously bind to the hapten, a feat previously thought difficult for small molecules. nih.govrsc.org This approach, which relies on generating antibodies against the hapten-primary antibody complex (anti-metatypic antibodies), offers high sensitivity and specificity and represents a different strategy compared to the competitive immunoassays where haptenated probes like Dnp-Ahx-AII would typically be used. nih.gov

Emerging Directions and Research Opportunities for Bio-ahx-aii Applications

Investigation of Bio-Ahx-AII Utility in Exploring Novel Angiotensin II Receptor Variants

The primary application of this compound lies in its utility for studying Angiotensin II receptors. nih.gov The Angiotensin II type 1 (AT1) receptor is a key player in regulating blood pressure and fluid balance. atsbio.com this compound has been instrumental in the characterization of this receptor. For instance, it has been used in its monoiodinated and radioiodinated forms to probe receptor binding with high affinity, comparable to that of native Angiotensin II. portlandpress.com

The ability to covalently label the AII receptor with high efficiency has been a significant advancement. nih.gov Photoactivatable versions of this compound have been synthesized to achieve this, leading to the specific labeling of the 65 Kdaltons binding unit of the hepatic AII receptor. nih.govtandfonline.com This has been crucial for receptor purification and for studying the structural and functional characteristics of the receptor. nih.gov

Furthermore, the exploration of Angiotensin II receptor variants has been facilitated by such biotinylated ligands. Studies on AT1R mutants have revealed that alterations in the transmembrane domain can induce conformational changes in the extracellular loop 2 (ECL2), affecting ligand binding and receptor activation. nih.gov The use of probes like this compound can help in elucidating these allosteric communications between different receptor domains. By examining the binding and functional responses of these variants to biotinylated ligands, researchers can gain insights into the molecular mechanisms of receptor activation and biased signaling, where a receptor preferentially activates certain downstream pathways. plos.org

Table 1: Applications of this compound in Angiotensin II Receptor Studies

| Application | Description | Key Findings |

| Receptor Binding Assays | Utilizes radiolabeled this compound to determine the binding affinity (Kd) for AII receptors. | Displayed high affinities for rat liver AII receptors, with Kd values in the nanomolar range. nih.govtandfonline.com |

| Photoaffinity Labeling | A photoactivatable azido derivative of this compound is used to covalently label the receptor upon UV irradiation. | Achieved a high yield (15-20%) of covalent labeling of the hepatic AII receptor, identifying a 65 kDa binding unit. nih.govtandfonline.com |

| Receptor Purification | Biotin-tagged hormone-receptor complexes are isolated using avidin-based affinity chromatography. | Solubilized hormone-receptor complexes could be specifically adsorbed on avidin gels. nih.govtandfonline.com |

| Cell Labeling and Sorting | The biotin tag allows for the visualization and separation of cells expressing AII receptors. | A potential application for histochemical receptor visualization and cell sorting. nih.govportlandpress.com |

| Studying Receptor Variants | Investigating the binding and functional effects of this compound on mutant AII receptors. | Helps to understand how mutations in distant sites affect the ligand-binding pocket and receptor conformation. nih.gov |

Integration of this compound into Advanced Protein Engineering and Bioconjugation Methodologies

The modular nature of this compound, with its distinct functional domains—the Angiotensin II peptide for receptor interaction, the biotin tag for high-affinity binding to avidin, and the spacer arm—makes it a prime candidate for integration into more complex biological tools. nih.gov The field of bioconjugation, which involves the chemical linking of molecules to confer new functions, can leverage this compound in several ways. rsc.orgrsc.org

One area of advancement is the development of more sophisticated probes for studying protein-protein interactions in living cells. Site-specific biotinylation techniques are being refined to allow for the precise labeling of proteins. mdpi.com While this compound is a pre-biotinylated peptide, the principles of its design can inform the creation of new fusion proteins where Angiotensin II or other peptides are genetically fused to biotin acceptor peptides for in-cell biotinylation. mdpi.com

Moreover, the principles of attaching Angiotensin II to other molecules for targeted delivery are being explored. For example, Angiotensin II analogs have been attached to recombinant hemoglobin mutants via peptide linkers for controlled release. acs.org This highlights the potential for using the Angiotensin II moiety of this compound as a targeting ligand to deliver various cargos, such as imaging agents or therapeutic molecules, to cells expressing AII receptors. The design of the linker, as demonstrated by the aminohexanoic acid in this compound, is a critical factor in the success of such bioconjugates. tuat.ac.jp

Future Prospects for this compound in Developing Research Tools for Diverse Biological Systems

The future of research tools based on molecules like this compound is likely to be shaped by advancements in several key areas. The development of peptide-based probes is a rapidly evolving field, with innovations aimed at enhancing their specificity, sensitivity, and applicability in complex biological environments. rsc.org

Optimize Peptide Ligands: Predict modifications to the Angiotensin II sequence that could enhance its binding affinity or confer biased signaling properties.

Design Novel Spacers: Engineer linkers with optimal length and flexibility for specific applications, potentially improving the performance of bioconjugates. tuat.ac.jp

Analyze Complex Data: Interpret the results from high-throughput screening assays using this compound to identify new receptor variants or interacting proteins.

Furthermore, the application of such probes is expanding beyond basic research into areas like diagnostics and targeted therapy. rsc.org Biotinylated probes are being used in the development of sensitive diagnostic assays and for targeted drug delivery to cancer cells. rsc.org While this compound itself is a research tool, the principles it embodies could contribute to the design of future theranostic agents that combine diagnostic and therapeutic functions.

The continued development of innovative chemical biology tools, coupled with the power of computational approaches, will undoubtedly expand the utility of molecules like this compound, leading to new discoveries in the intricate workings of the renin-angiotensin system and beyond.

Q & A

Basic Research Questions

Q. How can I validate the purity and structural integrity of Bio-AHX-AII during synthesis?

- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For purity, employ reverse-phase HPLC with a C18 column (gradient elution: 5–95% acetonitrile/water + 0.1% TFA). Cross-reference spectral data with computational simulations (e.g., density functional theory for NMR predictions) .

- Experimental Design : Replicate synthesis protocols across three independent batches to assess reproducibility. Include negative controls (e.g., omission of key reagents) to confirm reaction specificity .

Q. What are the best practices for designing dose-response assays with this compound in cellular models?

- Methodology : Use a logarithmic dilution series (e.g., 1 nM–100 μM) to capture full dynamic range. Normalize data to vehicle controls and include a reference compound (e.g., staurosporine for apoptosis assays). Validate assay robustness via Z’-factor calculations (>0.5 indicates suitability for high-throughput screening) .

- Data Interpretation : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests for inter-group comparisons .

Q. How do I reconcile conflicting solubility data for this compound across literature sources?

- Contradiction Analysis : Systematically compare solvent systems (e.g., DMSO vs. aqueous buffers), pH conditions, and temperature gradients used in prior studies. Perform solubility assays under standardized conditions (e.g., 25°C, pH 7.4) with orthogonal validation (UV-Vis spectroscopy vs. gravimetric analysis) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in this compound’s reported mechanism of action across in vitro vs. in vivo studies?

- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution differences. Use CRISPR-Cas9 knockouts of putative targets in animal models to isolate mechanism-specific effects .

- Data Integration : Apply multi-omics approaches (e.g., transcriptomics + proteomics) to identify conserved pathways across experimental models. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity in published datasets .

Q. How can I optimize this compound’s selectivity profile to minimize off-target interactions?

- Experimental Design : Perform kinome-/pharmacome-wide profiling using kinase/GPFR panels. Apply structure-activity relationship (SAR) studies with systematic substitutions at the AHX moiety to modulate binding affinity .

- Computational Support : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to predict off-target interactions. Validate with thermal shift assays for target engagement .

Q. What ethical and regulatory considerations apply to preclinical studies involving this compound?

- Compliance Framework : Adhere to ARRIVE guidelines for animal studies and OECD GLP principles for chemical safety testing. Document institutional review board (IRB) approvals for human-derived cell lines .

- Transparency : Disclose all conflicts of interest and raw data in public repositories (e.g., Zenodo) to facilitate reproducibility audits .

Methodological Resources

- Literature Review : Use Google’s "People Also Ask" (PAA) tool to identify gaps in existing research. For example, queries like “this compound cytotoxicity contradictions” yield related questions (e.g., “Does this compound induce apoptosis via caspase-3?”), which can guide targeted literature searches .

- Peer Review Preparation : Structure manuscripts using IMRAD (Introduction, Methods, Results, Discussion) format. Avoid redundant data presentation; place supplementary methods (e.g., synthetic pathways) in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。